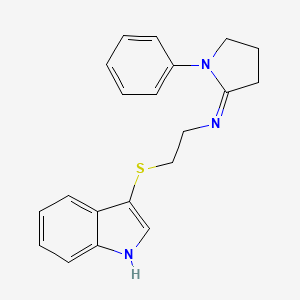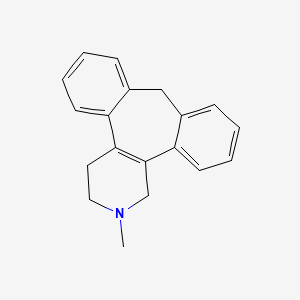
西替普林
描述
它于 1989 年由日本持田制药推出,用于治疗抑郁症 。西替普林以其独特的结构和药理特性而闻名,使其成为精神药理学领域中的一种宝贵化合物。
科学研究应用
西替普林具有广泛的科学研究应用,包括:
化学: 用作研究四环抗抑郁药反应性的模型化合物。
生物学: 研究其对神经递质系统和受体结合的影响。
医学: 主要用于治疗抑郁症和其他情绪障碍。
作用机制
西替普林作为 α2 肾上腺素能受体和 5-羟色胺受体的拮抗剂。对 α2 受体的拮抗作用可能会缓解肾上腺素能神经传递的突触前抑制,从而使更多的去甲肾上腺素持续释放到突触中。 5-羟色胺受体的拮抗作用可能会导致受体上调,最终导致 5-羟色胺信号传导的增加 。 西替普林抗抑郁作用的实际生理机制尚不清楚,但列出的可能性是可能的解释 。
生化分析
Biochemical Properties
Setiptiline acts as a norepinephrine reuptake inhibitor and an antagonist at the α2 adrenergic receptor and serotonin receptors . It also functions as an H1 receptor inverse agonist/antihistamine . These interactions play a crucial role in its antidepressant effects. The inhibition of norepinephrine reuptake increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. The antagonism of α2 adrenergic receptors relieves presynaptic inhibition, allowing for greater release of norepinephrine . Additionally, the antagonism of serotonin receptors may lead to an upregulation of these receptors, increasing serotonergic signaling .
Cellular Effects
Setiptiline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting norepinephrine reuptake and antagonizing α2 adrenergic and serotonin receptors, Setiptiline enhances adrenergic and serotonergic signaling . This can lead to changes in gene expression and alterations in cellular metabolism. The increased adrenergic signaling can enhance cellular energy metabolism, while the increased serotonergic signaling can affect mood regulation and other cellular processes .
Molecular Mechanism
At the molecular level, Setiptiline exerts its effects through several mechanisms. It binds to and inhibits the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons . This increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. Setiptiline also antagonizes α2 adrenergic receptors, relieving presynaptic inhibition and allowing for greater release of norepinephrine . Additionally, it antagonizes serotonin receptors, which may lead to an upregulation of these receptors and increased serotonergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Setiptiline can change over time. The stability and degradation of Setiptiline can influence its long-term effects on cellular function. Studies have shown that Setiptiline remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to Setiptiline can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Setiptiline vary with different dosages in animal models. At lower doses, Setiptiline can effectively enhance adrenergic and serotonergic signaling without causing significant adverse effects . At higher doses, Setiptiline can lead to toxic effects, including alterations in cardiovascular function and behavior . Threshold effects have been observed, where the efficacy of Setiptiline increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
Setiptiline is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can affect the levels of metabolites and influence the overall metabolic flux. The interactions of Setiptiline with enzymes such as cytochrome P450 can impact its metabolism and efficacy .
Transport and Distribution
Setiptiline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of Setiptiline within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Setiptiline can impact its activity and function. Setiptiline can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localizations can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
准备方法
合成路线和反应条件: 西替普林的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用强碱和高温以促进环化和甲基化反应 。
工业生产方法: 西替普林的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流动反应器和自动化系统以确保一致的质量和产量。 该工艺还包括纯化步骤,例如重结晶和色谱法,以获得最终产品纯净形式 。
化学反应分析
反应类型: 西替普林经历各种化学反应,包括:
氧化: 西替普林可以被氧化以形成其相应的 N-氧化物衍生物。
还原: 该化合物可以被还原以形成其二氢衍生物。
常用试剂和条件:
氧化: 使用常见的氧化剂,例如过氧化氢或间氯过氧苯甲酸。
还原: 使用还原剂,例如氢化锂铝或硼氢化钠。
相似化合物的比较
西替普林在结构和药理上类似于其他四环抗抑郁药,如米安色林和米氮平。 西替普林在其特异性结合谱和肾上腺素能和 5-羟色胺能活性的组合方面是独特的 。
类似化合物:
米安色林: 另一种四环抗抑郁药,具有类似的结构,但受体结合谱不同。
西替普林独特的药理特性组合使其成为临床和研究应用的宝贵化合物。
属性
IUPAC Name |
4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPIXRLYKVFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205886 | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling. The actual physiological mechanisms behind the antidepressant effect of setiptiline is unknown but the listed possibilities exist as likely explanations. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57262-94-9 | |
| Record name | Setiptiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setiptiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETIPTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
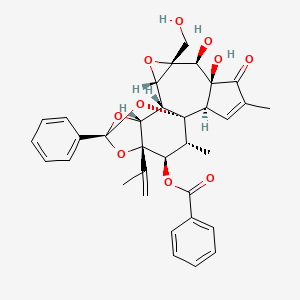
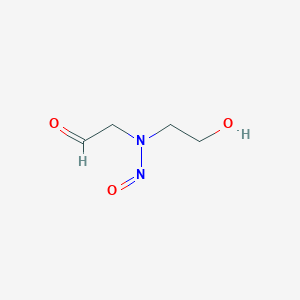
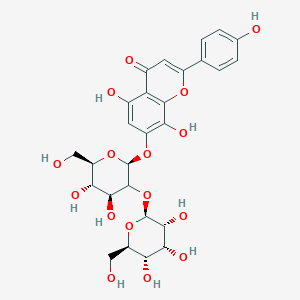
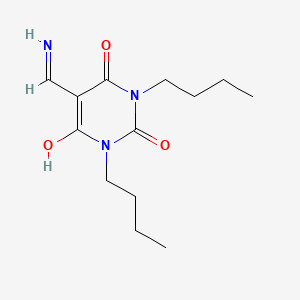
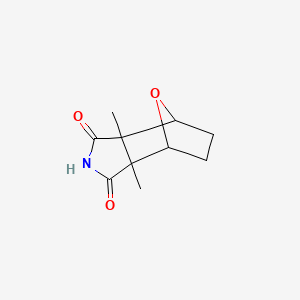
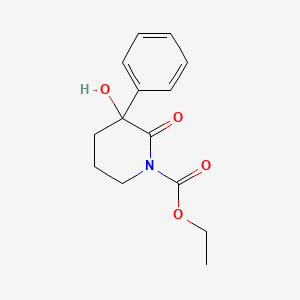

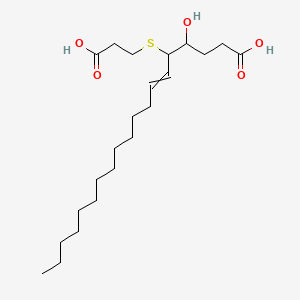

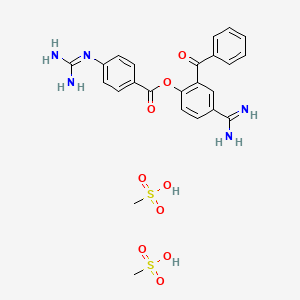
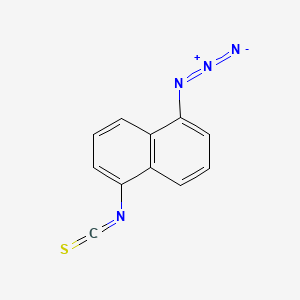
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
